molecular formula C16H20N4O3 B2837299 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034581-40-1

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2837299
CAS RN: 2034581-40-1
M. Wt: 316.361
InChI Key: GXRKGHVCVNNQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives starting from citrazinic acid (2,6-dihydroxyisonicotinic acid) as a base material. These synthesized compounds have been tested for antimicrobial activity, showing promising results against bacterial and fungal species. This highlights the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).

Molecular Structure Analysis

Another area of research has focused on the molecular and crystal structure of derivatives, particularly those incorporating dimethylisothiazolopyridine. Studies have detailed the crystal and molecular structures, providing insights into the conformation and potential chemical reactivity of such compounds (Karczmarzyk & Malinka, 2004).

Synthesis of Novel Compounds

Research has also been directed toward the synthesis of novel compounds with potential therapeutic applications. For instance, the synthesis of non-peptidic αvβ6 integrin antagonists for treating idiopathic pulmonary fibrosis, which is currently undergoing Phase I clinical trials. This involves complex synthesis routes to achieve high purity and specific configurations of the target molecule (Anderson et al., 2016).

Analgesic, Anticonvulsant, and Antiparkinsonian Agents

There has been exploration into the synthesis and reactions of fused oxazinone, pyrimidinone, thiopyrimidinone, and triazinone derivatives with a thiophene ring. These compounds have been evaluated for their analgesic, anticonvulsant, and antiparkinsonian activities, showing promising results when compared to established reference drugs. This research suggests potential new pathways for developing treatments for these conditions (Amr et al., 2003).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-10-4-5-15(18-17-10)22-13-6-7-20(9-13)16(21)8-14-11(2)19-23-12(14)3/h4-5,13H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRKGHVCVNNQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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